2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with fluorine atoms and furan rings, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Nucleophilic Substitution: Introduction of fluorine atoms to the benzyl and benzamide moieties using reagents like fluorinating agents (e.g., Selectfluor).
Amide Bond Formation: Coupling of the benzylamine derivative with a furan-2-ylmethyl carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a pharmacological agent for treating diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-fluorobenzamide: A simpler analog with a single fluorine substitution.
N-(2-fluorobenzyl)benzamide: Lacks the furan ring but has similar benzyl and benzamide moieties.
N-(furan-2-ylmethyl)benzamide: Contains the furan ring but lacks fluorine substitutions.
Uniqueness
2-fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the combination of fluorine atoms and furan rings, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H15F2NO2 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-fluoro-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15F2NO2/c20-17-9-3-1-6-14(17)12-22(13-15-7-5-11-24-15)19(23)16-8-2-4-10-18(16)21/h1-11H,12-13H2 |
InChI Key |
JLDBRWPZVMMCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
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